molecular formula C17H20FN3O3S2 B6902878 1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-3-[[5-(methylsulfamoyl)thiophen-2-yl]methyl]urea

1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-3-[[5-(methylsulfamoyl)thiophen-2-yl]methyl]urea

Cat. No.: B6902878
M. Wt: 397.5 g/mol
InChI Key: KQDABIMRCRJXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-3-[[5-(methylsulfamoyl)thiophen-2-yl]methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-3-[[5-(methylsulfamoyl)thiophen-2-yl]methyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Formation of the cyclopropyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with cyclopropylmethylamine under basic conditions to form the cyclopropyl intermediate.

    Synthesis of the thiophene intermediate: The thiophene intermediate is synthesized by reacting 2-bromothiophene with methylsulfonamide in the presence of a palladium catalyst.

    Coupling reaction: The final step involves coupling the cyclopropyl intermediate with the thiophene intermediate using a urea-forming reagent such as phosgene or triphosgene under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-3-[[5-(methylsulfamoyl)thiophen-2-yl]methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-3-[[5-(methylsulfamoyl)thiophen-2-yl]methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[1-(4-Chlorophenyl)cyclopropyl]methyl]-3-[[5-(methylsulfamoyl)thiophen-2-yl]methyl]urea
  • 1-[[1-(4-Bromophenyl)cyclopropyl]methyl]-3-[[5-(methylsulfamoyl)thiophen-2-yl]methyl]urea

Uniqueness

1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-3-[[5-(methylsulfamoyl)thiophen-2-yl]methyl]urea is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its chloro- and bromo-substituted analogs. This uniqueness can influence its biological activity and chemical behavior, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-[[5-(methylsulfamoyl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S2/c1-19-26(23,24)15-7-6-14(25-15)10-20-16(22)21-11-17(8-9-17)12-2-4-13(18)5-3-12/h2-7,19H,8-11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDABIMRCRJXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(S1)CNC(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.